molecular formula C6H6F2N2 B090930 4,6-Difluoro-2,5-dimethylpyrimidine CAS No. 18260-63-4

4,6-Difluoro-2,5-dimethylpyrimidine

Cat. No. B090930
CAS RN: 18260-63-4
M. Wt: 144.12 g/mol
InChI Key: CSRMECUKFDYXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Difluoro-2,5-dimethylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4,6-difluoro-2,5-dimethylpyrimidine is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleic acids. This inhibition leads to the depletion of nucleotides, which ultimately results in the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
4,6-Difluoro-2,5-dimethylpyrimidine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells in vitro and in vivo. This compound has also been shown to exhibit antiviral activity against a range of viruses, including influenza virus and herpes simplex virus. Additionally, 4,6-difluoro-2,5-dimethylpyrimidine has been shown to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4,6-difluoro-2,5-dimethylpyrimidine is its potential as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit high selectivity and sensitivity for the detection of metal ions, including zinc and copper. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4,6-difluoro-2,5-dimethylpyrimidine. One potential direction is the development of new synthetic methods for the preparation of this compound. Another potential direction is the study of the mechanism of action of this compound, with a focus on identifying new targets for its antitumor and antiviral activities. Additionally, the development of new derivatives of 4,6-difluoro-2,5-dimethylpyrimidine may lead to the discovery of compounds with improved properties and potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 4,6-difluoro-2,5-dimethylpyrimidine involves the reaction of 2,4-difluoroacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction takes place under reflux conditions and yields the desired product as a yellow crystalline solid.

Scientific Research Applications

4,6-Difluoro-2,5-dimethylpyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

18260-63-4

Product Name

4,6-Difluoro-2,5-dimethylpyrimidine

Molecular Formula

C6H6F2N2

Molecular Weight

144.12 g/mol

IUPAC Name

4,6-difluoro-2,5-dimethylpyrimidine

InChI

InChI=1S/C6H6F2N2/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3

InChI Key

CSRMECUKFDYXJZ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N=C1F)C)F

Canonical SMILES

CC1=C(N=C(N=C1F)C)F

synonyms

Pyrimidine, 4,6-difluoro-2,5-dimethyl- (8CI)

Origin of Product

United States

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